5-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-nitro-N-thieno[2,3-d]pyrimidin-4-ylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N4O4S/c16-10(7-1-2-8(19-7)15(17)18)14-9-6-3-4-20-11(6)13-5-12-9/h1-5H,(H,12,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXXUJFFAUKUFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=NC(=C21)NC(=O)C3=CC=C(O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)furan-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[2,3-d]pyrimidin-4-ones . This intermediate can then be further functionalized to introduce the furan and nitro groups under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalytic systems, controlled temperature and pressure conditions, and continuous flow reactors to scale up the synthesis process efficiently.
Chemical Reactions Analysis
Acylation Reaction
The furan-carboxamide linkage is formed by reacting the thieno[2,3-d]pyrimidine amine with 5-nitro-2-furancarboxylic acid chloride . This step mirrors methods used for analogous 5-nitro-2-furancarboxamides, where acylation of amines is achieved under standard conditions (e.g., DMF, Et₃N) .
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Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield | Key Observations |
|------|--------------------|-------|--------------------|
| 1.1 | ADHTs + HCHO + RNH₂, EtOH, reflux | 48–80% | Metal-free, atom-economical, short reaction times |
| 1.2 | α-thiocyanatoacetophenone + cyanothioacetamide, KOH/Na₂CO₃ | 38–40% | Stereoselective cyclization via S₂N₂ or nucleophilic pathways |
| 2.1 | 5-nitro-2-furancarboxylic acid chloride + amine, DMF/Et₃N | 65–85% | Sensitive to steric hindrance; trifluoromethyl substituents enhance stability | -
Structural and Analytical Data
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NMR Analysis : Methylene protons (C(4)H₂/C(2)H₂) appear as AB-quartets (δ 2.87–4.20 ppm), while amide NH protons show broad signals (δ 6.95–11.28 ppm) .
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Mass Spectrometry : LCMS shows characteristic [M+H]⁺ peaks (e.g., 307.5 for ADHTs) .
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Infrared (IR) Spectroscopy : Amide NH stretches at ~3214–3470 cm⁻¹ and carbonyl (C=O) at ~1930 cm⁻¹ .
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Biological and Functional Considerations
While the provided sources focus on chemical synthesis, analogous compounds (e.g., 5-nitro-2-furancarboxamides) exhibit potent trypanocidal activity (∼1000× more active than nifurtimox) . The thieno[2,3-d]pyrimidine core’s pharmacological potential (e.g., antimycobacterial activity) suggests broader therapeutic applications . -
Challenges and Variations
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Stereoselectivity : Cyclization pathways depend on stereoisomerism of intermediates, requiring precise control .
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Stability : Fluorinated derivatives may undergo quinone methide formation, reducing activity .
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Substitution Effects : Meta-CF₃ groups enhance trypanocidal activity, while ether derivatives restore stability .
Scientific Research Applications
Antimicrobial Properties
Recent studies have demonstrated that derivatives of thieno[2,3-d]pyrimidine, including 5-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)furan-2-carboxamide, exhibit significant antimicrobial activity. For instance, a series of synthesized thieno[2,3-d]pyrimidine derivatives were tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed potent inhibitory effects at concentrations as low as 100 µg/mL .
Table 1: Antimicrobial Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | S. aureus (100 µg/mL) | E. coli (100 µg/mL) |
|---|---|---|
| 5a | 7.5 mm | 9.5 mm |
| 5b | 9 mm | 10 mm |
| 5c | 9 mm | 10 mm |
| ... | ... | ... |
This table summarizes the zones of inhibition observed for selected compounds against specific bacterial strains.
Antiparasitic Activity
In addition to antimicrobial properties, compounds similar to this compound have shown promising results in antiparasitic applications. A study highlighted the trypanocidal activity of a related class of compounds, demonstrating effectiveness against Trypanosoma brucei with significantly lower cytotoxicity compared to traditional treatments like nifurtimox . This suggests that such compounds could be developed as safer alternatives for treating diseases like African sleeping sickness.
Table 2: Trypanocidal Activity Comparison
| Compound | EC50 (nM) | Cytotoxicity (µM) |
|---|---|---|
| Nifurtimox | ~2000 | High |
| Novel Compound A | ~2 | Low |
| Novel Compound B | ~1 | Low |
Case Study 1: Antimicrobial Efficacy
A detailed investigation was conducted on the antimicrobial efficacy of thieno[2,3-d]pyrimidine derivatives including the target compound. The study utilized agar well diffusion methods to evaluate the activity against both gram-positive and gram-negative bacteria. Results indicated that certain derivatives exhibited significant antibacterial properties, particularly against resistant strains .
Case Study 2: Antiparasitic Potential
Another case study focused on the antiparasitic potential of nitro-containing heterocycles. The synthesized compounds were tested for their effectiveness against Trypanosoma brucei in vitro. The findings revealed that these compounds not only displayed high potency but also had minimal cross-resistance with existing treatments, highlighting their potential as new therapeutic agents .
Mechanism of Action
The mechanism of action of 5-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)furan-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit protein kinases by binding to their active sites, thereby blocking the signaling pathways essential for cancer cell growth and survival . The nitro group and thieno[2,3-d]pyrimidine moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- The target compound’s thienopyrimidine core distinguishes it from pyrazole (Compound 21) and pyrrolopyrimidine () analogs.
- Compound 21’s lower synthesis yield (42%) suggests challenges in coupling nitro-substituted pyrazole derivatives compared to simpler nitrofuran analogs like 22a .
Trypanocidal Activity
Compound 21 demonstrated potent trypanocidal activity, attributed to its nitroheterocyclic groups (pyrazole and nitrofuran), which may generate reactive metabolites targeting parasitic enzymes . The target compound’s thienopyrimidine core could enhance DNA intercalation or topoisomerase inhibition, but direct evidence is unavailable .
Kinase Inhibition
Substituted pyrrolopyrimidine analogs () exhibit JAK1 inhibition due to their planar aromatic systems and hydrogen-bonding substituents.
Physicochemical Properties
- Solubility: The cyclohexyl group in Compound 22a likely improves lipophilicity compared to the target compound’s polar thienopyrimidine moiety .
- Thermal Stability : Compound 21’s high melting point (297°C) reflects strong intermolecular interactions (e.g., hydrogen bonding via NH and C=O groups), whereas the target compound’s stability remains uncharacterized .
Limitations and Contradictions
Biological Activity
5-Nitro-N-(thieno[2,3-d]pyrimidin-4-yl)furan-2-carboxamide is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its unique structural characteristics. This compound features a furan ring, a thieno[2,3-d]pyrimidine moiety, and a nitro group, which contribute to its diverse biological activities. The following sections will detail its synthesis, biological activities, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from available precursors. A common synthetic route includes the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-d]pyrimidin-4-ones. Industrial production may utilize optimized reaction conditions to enhance yield and purity through advanced catalytic systems and controlled environments.
Anticancer Activity
Research indicates that compounds with similar thieno[2,3-d]pyrimidine scaffolds exhibit significant anticancer properties. For instance, derivatives have shown inhibitory effects on various cancer cell lines, including:
In vitro studies have demonstrated that this compound can induce apoptosis in human cancer cells by activating caspase pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL |
These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.
Anti-inflammatory Activity
Compounds related to thieno[2,3-d]pyrimidine have been recognized for their anti-inflammatory effects. For example, they have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6:
| Compound | Cytokine Inhibition (%) | Reference |
|---|---|---|
| This compound | 87% (TNF-α) | |
| Related thieno derivatives | 75% (IL-6) |
This activity indicates potential therapeutic applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activities of this compound can be influenced by modifications to its structure. Substituents on the thieno and furan rings can enhance or diminish its potency against various biological targets. For instance:
- Nitro Group : Essential for anticancer and antimicrobial activities.
- Furan Ring Modifications : Alterations can lead to improved binding affinity towards specific targets.
- Thieno Moiety : Variations in this part of the structure can affect anti-inflammatory properties.
Case Studies
Several studies have explored the efficacy of this compound in vivo and in vitro:
- Anticancer Efficacy : A study demonstrated that this compound significantly reduced tumor size in xenograft models when administered at specific dosages.
- Antimicrobial Testing : Clinical isolates of Staphylococcus aureus were treated with varying concentrations of the compound, showing a dose-dependent reduction in bacterial viability.
Q & A
Q. What synthetic methodologies are commonly employed for 5-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)furan-2-carboxamide, and what intermediates are pivotal in its synthesis?
The synthesis of thieno[2,3-d]pyrimidine derivatives often involves cyclization reactions. A modified Niementowski reaction, using formamide or urea under high-temperature conditions (e.g., 200°C), is a foundational approach. Key intermediates include 2-amino-3-thiophenecarboxylates or carboxamides, which undergo condensation with nitro-substituted furan precursors to form the target compound. Phosphorus oxychloride (POCl₃) is frequently used to introduce reactive chloro groups for further functionalization .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Infrared (IR) spectroscopy identifies functional groups like the nitro (NO₂) and carboxamide (CONH) moieties. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves aromatic proton environments in the thienopyrimidine and furan rings. Mass spectrometry (ESI-MS) confirms molecular weight, while elemental analysis validates purity. For advanced structural resolution, single-crystal X-ray diffraction is recommended .
Q. How can researchers evaluate the antimicrobial activity of this compound, and what assay parameters are essential?
Standardized protocols include minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungal strains (e.g., Candida albicans). Data interpretation must account for solvent controls (e.g., DMSO toxicity) and reference antibiotics (e.g., ciprofloxacin). Dose-response curves and time-kill studies enhance reproducibility .
Advanced Research Questions
Q. How can computational modeling optimize synthetic pathways for this compound?
Quantum chemical calculations (e.g., DFT) predict reaction energetics and transition states, guiding solvent selection and catalyst design. The ICReDD framework integrates reaction path searches with experimental validation, reducing trial-and-error cycles. For example, simulating nitro-group reactivity under acidic conditions can streamline regioselective synthesis .
Q. What strategies address contradictory bioactivity data in thieno[2,3-d]pyrimidine derivatives?
Discrepancies in antimicrobial results may arise from assay variability (e.g., broth microdilution vs. agar diffusion). Orthogonal assays, such as biofilm inhibition or efflux pump modulation studies, validate primary findings. Structural analogs with controlled substituents (e.g., replacing nitro with cyano groups) clarify structure-activity relationships .
Q. How can crystallographic data resolve structural ambiguities in related derivatives?
Single-crystal X-ray diffraction confirms bond angles, dihedral angles, and hydrogen-bonding networks. For instance, crystallography of 3,4,6-triamino-N-phenylthieno[2,3-b]pyridine-2-carboxamide revealed planar thienopyrimidine cores critical for π-π stacking interactions with microbial enzymes .
Q. What advanced purification techniques ensure high-purity batches for pharmacological studies?
Preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) resolves nitro-furan isomers. Purity validation via ¹H NMR (integration of impurity peaks <2%) and LC-MS (≥98% by peak area) is essential. Recrystallization in ethanol/water mixtures improves yield .
Q. How can molecular docking elucidate the mechanism of action against target enzymes?
Docking studies with microbial dihydrofolate reductase (DHFR) or cytochrome P450 enzymes identify binding modes. Key interactions include hydrogen bonding between the carboxamide group and active-site residues (e.g., Asp27 in DHFR) and π-stacking of the thienopyrimidine ring with heme cofactors .
Q. What methodologies assess environmental persistence and degradation pathways?
Hydrolysis studies under varying pH (e.g., pH 3–9) and UV irradiation simulate environmental degradation. LC-MS/MS monitors nitro-group reduction to amine derivatives. Ecotoxicity assays (e.g., Daphnia magna mortality) quantify acute aquatic toxicity .
Q. How are structure-activity relationship (SAR) studies designed to prioritize analogs for development?
Systematic substitution of the nitro group (e.g., halogens, methyl, methoxy) evaluates electronic effects. Pharmacokinetic profiling (e.g., LogP, metabolic stability in liver microsomes) links substituent hydrophobicity to bioavailability. In vivo efficacy in murine infection models validates in vitro findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
